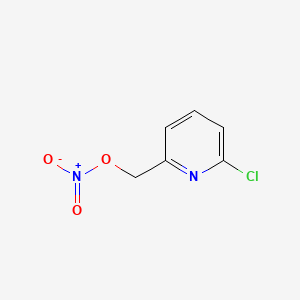
6-Chloro-2-pyridylmethyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a light to medium weight fibre glass fabric with a twill weave, often used in the production of glass-reinforced plastic parts . The compound is known for its compatibility with resin finishes, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of FK-803 involves the use of specific yarns and thread counts. The warp and weft yarns are typically EC9-68, with a thread count of 12.0 per 1 cm for warp and 11.5 per 1 cm for weft . The fabric is heat cleaned and de-sized, followed by the application of a black pigmented silane finish .
Industrial Production Methods
In industrial settings, FK-803 is produced by weaving the specified yarns into a twill pattern. The fabric is then subjected to heat cleaning and de-sizing processes to remove any impurities. The final step involves applying a black pigmented silane finish to enhance the fabric’s compatibility with resin .
Chemical Reactions Analysis
Types of Reactions
FK-803 primarily undergoes reactions related to its application in composite materials. These reactions include:
Polymerization: The fabric can be incorporated into resin matrices, where it undergoes polymerization to form strong, durable composites.
Common Reagents and Conditions
Major Products Formed
The major products formed from the reactions involving FK-803 include:
Composite Materials: Strong, durable composites used in various industrial applications.
Protective Coatings: Transparent, flexible coatings resistant to acids, bases, salt solutions, hydrocarbon fuels, and water.
Scientific Research Applications
FK-803 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of composite materials and protective coatings.
Biology: Potential applications in the development of biocompatible materials.
Medicine: Research into its use in medical devices and implants due to its chemical resistance and durability.
Mechanism of Action
The mechanism of action of FK-803 involves its interaction with resin matrices and curing agents. The black pigmented silane finish enhances its compatibility with resin, allowing it to form strong, durable composites. The cross-linking induced by curing agents such as benzoyl peroxide further enhances the mechanical strength and chemical resistance of the material .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
FK-803 stands out due to its specific application in the production of glass-reinforced plastic parts and its compatibility with resin finishes. Its unique properties, such as chemical resistance and mechanical strength, make it suitable for a wide range of industrial applications .
Properties
CAS No. |
90500-72-4 |
|---|---|
Molecular Formula |
C6H5ClN2O3 |
Molecular Weight |
188.57 g/mol |
IUPAC Name |
(6-chloropyridin-2-yl)methyl nitrate |
InChI |
InChI=1S/C6H5ClN2O3/c7-6-3-1-2-5(8-6)4-12-9(10)11/h1-3H,4H2 |
InChI Key |
KLKMRHCMLLGCSZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)Cl)CO[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CO[N+](=O)[O-] |
| 90500-72-4 | |
Synonyms |
6-chloro-2-pyridylmethyl nitrate CPMN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
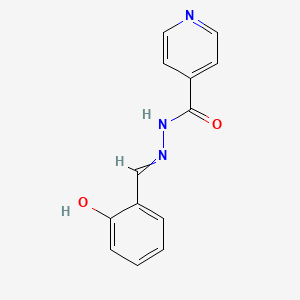
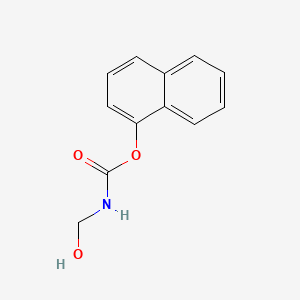

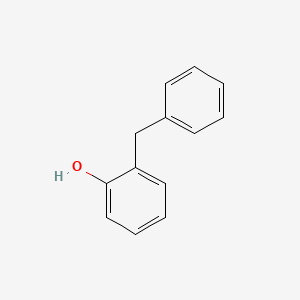
![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)


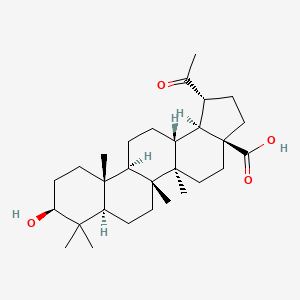
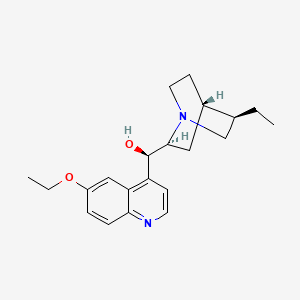
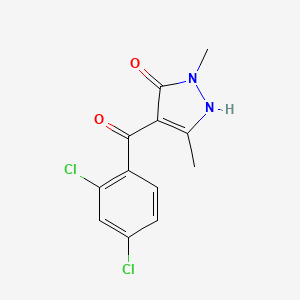
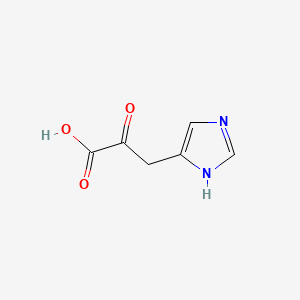
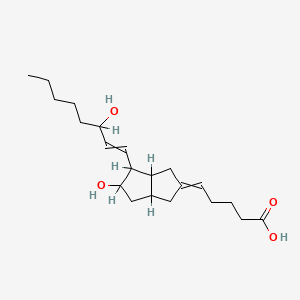

![Benzo[b]naphtho[2,1-d]thiophene](/img/structure/B1197495.png)
